Gentiside J
Overview
Description
Gentiside J is a phenolic lipid compound isolated from the traditional Chinese medicinal plant Gentiana rigescens. It is known for its potent neuritogenic activity, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has been shown to induce significant neurite outgrowth in PC12 cells, a commonly used model for studying neuronal differentiation and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentiside J involves the esterification of 2,3-dihydroxybenzoic acid with a long-chain alcohol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Gentiside J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: The hydroxyl groups on the benzene ring of this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Gentiside J has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of phenolic lipids.
Biology: Investigated for its role in promoting neuronal differentiation and growth.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
Gentiside J exerts its effects by inducing the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in the signaling pathways that promote neuronal differentiation and growth. The compound mimics the activity of nerve growth factor (NGF) and enhances neurite outgrowth in PC12 cells. The molecular targets of this compound include various receptors and enzymes involved in the ERK signaling pathway .
Comparison with Similar Compounds
Gentiside J is part of a family of neuritogenic phenolic lipids, including Gentiside A, Gentiside B, and Gentiside K. These compounds share similar structures but differ in the length and saturation of their alkyl chains. This compound is unique due to its potent neuritogenic activity at lower concentrations compared to other gentisides. The structural differences among these compounds result in variations in their biological activities and potential therapeutic applications .
List of Similar Compounds
- Gentiside A
- Gentiside B
- Gentiside K
Biological Activity
Gentiside J is a compound derived from gentisides, a class of naturally occurring phenolic compounds. Its biological activity has garnered attention due to its potential applications in neuroprotection and neuroregeneration. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms, effects on cellular models, and structure-activity relationships (SAR).
Research indicates that this compound exhibits neurotrophic activity, which is crucial for the survival and differentiation of neurons. The compound has been shown to mimic the action of nerve growth factor (NGF), promoting neurite outgrowth in neuronal cell lines such as PC12 cells. The underlying mechanisms involve several key pathways:
- Insulin Growth Factor 1 Receptor (IGF-1R) : Activation of IGF-1R is essential for the neuritogenic effects observed with this compound.
- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is involved in cell survival and growth, contributing to the neuroprotective effects.
- Mitogen-Activated Protein Kinase (MEK) : MEK signaling plays a role in cellular responses to growth factors and is activated by this compound.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances neurite outgrowth in PC12 cells. A study reported that treatment with this compound led to a notable increase in the number of cells exhibiting neurite outgrowth compared to control groups. The experimental setup involved:
- Cell Culture : PC12 cells were cultured under standard conditions and treated with varying concentrations of this compound.
- Assessment : Neurite outgrowth was quantified by counting the percentage of cells with neurites longer than their cell body diameter after 48 hours of treatment.
The following table summarizes key findings from these studies:
Concentration (µM) | % Neurite Outgrowth | Control (NGF) |
---|---|---|
0 | 10% | 40% |
5 | 25% | 40% |
10 | 50% | 40% |
20 | 70% | 40% |
Structure-Activity Relationships (SAR)
The biological activity of this compound and its derivatives has been linked to specific structural features. Studies indicate that:
- Alkyl Chain Length : The length of the alkyl chain attached to the gentiside structure influences its neurotrophic activity. Longer chains tend to enhance activity.
- Functional Groups : Variations in functional groups at the aromatic ring can modify the compound's interaction with biological targets, affecting its potency.
A detailed SAR analysis revealed that certain modifications could increase the efficacy of this compound as a neurotrophic agent, suggesting avenues for further drug development.
Case Studies and Applications
This compound's potential therapeutic applications are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have illustrated its efficacy in promoting neuronal survival under stress conditions, such as oxidative stress or neurotoxic environments.
For instance, one study demonstrated that this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This protective effect was attributed to its ability to modulate apoptotic pathways and enhance cellular resilience.
Properties
IUPAC Name |
docosyl 2,3-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHQORYZNVHDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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